N-(prop-2-en-1-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines. This compound features a unique bicyclic structure, which is characterized by the fusion of a thiophene ring and a pyrimidine ring. Its molecular formula is C13H15N3S, and it has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
The synthesis of N-(prop-2-en-1-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine typically involves several steps:
On an industrial scale, continuous flow reactors or large-scale batch reactors may be used for efficiency. Catalysts such as palladium or copper salts can enhance reaction rates and yields.
The molecular structure of N-(prop-2-en-1-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine can be described as follows:
The three-dimensional conformation of the molecule plays a crucial role in its biological activity and interaction with target biomolecules.
N-(prop-2-en-1-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions:
These reactions allow for the modification of the compound's structure to enhance its biological properties or tailor it for specific applications.
The mechanism of action for N-(prop-2-en-1-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine involves its interaction with various cellular targets:
N-(prop-2-en-1-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves in different environments and its potential applications in scientific research.
N-(prop-2-en-1-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine has several potential applications in scientific research:
The tetrahydrobenzothieno[2,3-d]pyrimidine core represents a privileged scaffold in drug discovery, characterized by a fused tricyclic system comprising a sulfur-containing thiophene ring, a partially saturated cyclohexane ring, and a pyrimidine ring. This architecture confers distinct physicochemical properties critical for bioactivity. The saturated 5,6,7,8-tetrahydrobenzo moiety enhances conformational flexibility and lipophilicity compared to planar aromatic systems, improving membrane permeability and bioavailability. Simultaneously, the thieno[2,3-d]pyrimidine component serves as a bioisostere for quinazoline—a nucleus present in FDA-approved kinase inhibitors such as erlotinib and gefitinib [5]. This bioisosteric replacement retains hydrogen-bonding capacity and aromatic stacking potential while modulating electronic distribution and metabolic stability [7].
The core’s synthetic versatility enables strategic functionalization. For example, microwave-assisted Gewald reactions facilitate efficient construction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile—a key intermediate—achieving 95% yield within 15 minutes [5]. Subsequent Dimroth rearrangements allow introduction of diverse substituents at the pyrimidin-4-position, enabling precise optimization of pharmacodynamic and pharmacokinetic profiles [5].
Table 1: Comparative Structural Features of Bioisosteric Scaffolds
Scaffold Type | Planarity | Hydrogen-Bonding Capacity | Representative Drug |
---|---|---|---|
Quinazoline | Planar | High | Erlotinib |
Thieno[2,3-d]pyrimidine | Moderately planar | High | Experimental compounds |
Tetrahydrobenzothieno[2,3-d]pyrimidine | Non-planar | Moderate to high | N-(prop-2-en-1-yl) derivative |
4-Amino substituted derivatives of tetrahydrobenzothieno[2,3-d]pyrimidine exhibit broad and potent biological activities, positioning them as versatile pharmacophores. The 4-amino group serves as a critical hydrogen-bond donor/acceptor, enabling interactions with diverse biological targets. Key pharmacological applications include:
Anticancer Activity: Derivatives demonstrate nanomolar to micromolar potency against multiple cancer cell lines. For instance, N-aryl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amines exhibit IC~50~ values as low as 8.51 ± 0.52 µM against HepG2 hepatocellular carcinoma and 11.38 ± 0.44 µM against CT26 colon adenocarcinoma, surpassing the reference drug erlotinib in efficacy [5]. The mechanism involves kinase inhibition (e.g., EGFR, FGFR1) and tubulin destabilization, disrupting mitotic spindle assembly [5] [8].
Antimicrobial Effects: Compounds such as 3-{[(phenylhydrazono)(phenyl)methyl]diazenyl}-2-sulfanyl-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one show potent activity against Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with minimum inhibitory concentrations (MIC) as low as 25 µg/mL [7] [10].
Cellular Trafficking Modulation: The structurally related compound Exo2 (4-hydroxy-3-methoxy-(5,6,7,8-tetrahydrol[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone benzaldehyde) inhibits secretory pathway function by disrupting Golgi-ER trafficking and Shiga toxin retrograde transport, providing tools for studying membrane dynamics [2].
Table 2: Anticancer Activities of Select 4-Amino Tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives
Compound | A549 (Pulmonary carcinoma) IC~50~ (µM) | HepG2 (Hepatocellular carcinoma) IC~50~ (µM) | CT26 (Colon adenocarcinoma) IC~50~ (µM) |
---|---|---|---|
Derivative 1 | 16.06 ± 0.09 | 15.01 ± 0.31 | >50 |
Derivative 2 | 21.45 ± 0.87 | 8.51 ± 0.52 | 11.38 ± 0.44 |
Erlotinib | 42.18 ± 1.24 | 38.92 ± 1.07 | 35.67 ± 0.89 |
The incorporation of the N-prop-2-en-1-yl (allyl) group into the 4-amino position of tetrahydrobenzothieno[2,3-d]pyrimidine is a strategic design choice grounded in molecular pharmacology and chemical biology. The allyl moiety (−CH~2~−CH=CH~2~) confers three key advantages:
Enhanced Binding Interactions: The electron-rich alkene system engages in π-π stacking with aromatic residues in target proteins (e.g., kinase ATP pockets) and forms charge-transfer complexes. Additionally, the terminal vinyl group can participate in covalent interactions with nucleophilic cysteine residues via Michael addition, as observed in irreversible kinase inhibitors [8].
Conformational Dynamics: The allyl group’s rotational freedom enables adaptive binding to structurally diverse targets. In microtubule-destabilizing agents like combretastatin A-4 analogues, allyl-substituted β-lactams exhibit potent tubulin polymerization inhibition (IC~50~ ~10–33 nM) by optimally positioning the trimethoxyphenyl pharmacophore within the colchicine-binding site [8]. This flexibility is particularly advantageous for disrupting protein-protein interactions involving curved surfaces, such as tubulin dimers.
Metabolic Optimization: Allyl groups can undergo controlled oxidative metabolism to less reactive metabolites, reducing idiosyncratic toxicity risks compared to unsubstituted alkyl chains. The double bond also serves as a synthetic handle for further derivatization, enabling prodrug strategies (e.g., oxidation to epoxides or diols for enhanced solubility) .
Synthetic routes to N-allyl tetrahydrobenzothieno[2,3-d]pyrimidines typically involve nucleophilic displacement of 4-chloro precursors with allylamine under basic conditions, or transition-metal-catalyzed coupling reactions. Microwave irradiation significantly accelerates these transformations, improving yields and reducing side products [5] .
Table 3: Spatial Parameters of N-Substituents Influencing Bioactivity
N-Substituent | Van der Waals Volume (ų) | Polar Surface Area (Ų) | Effect on Tubulin Polymerization IC~50~ |
---|---|---|---|
Allyl | 56.7 | 12.3 | 10–33 nM |
Phenyl | 87.3 | 0.0 | 120–450 nM |
Methyl | 23.7 | 0.0 | >1000 nM |
Molecular Design Insight: The allyl group’s optimal steric volume (~56 ų) allows deep penetration into hydrophobic binding clefts inaccessible to bulky aryl groups, while its moderate polarity balances solubility and target engagement. This explains its superior performance in tubulin inhibitors compared to smaller (methyl) or larger (phenyl) substituents [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2